

Application Notes: Investigating LINC00926-Mediated Gene Regulation via Chromatin Immunoprecipitation (ChIP)

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Compound of Interest

Compound Name: UNC926

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Introduction

The long non-coding RNA (lncRNA) LINC00926 has emerged as a significant regulator in various cellular processes, including inflammation and cancer progression. Of particular interest is its role in modulating gene expression through interactions with chromatin-modifying proteins. It has been demonstrated that LINC00926 physically associates with Mixed Lineage Leukemia 1 (MLL1), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene promoters. This interaction is crucial for regulating the expression of target genes, such as WNT10B.^{[1][2][3]}

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of proteins with specific genomic regions. By performing a ChIP assay with an antibody against a protein known to interact with LINC00926, such as MLL1, researchers can identify the specific DNA loci where this complex is recruited. This allows for the elucidation of the downstream gene targets of LINC00926-mediated transcriptional regulation.

Principle of the Assay

The ChIP assay outlined below is designed to isolate and identify the genomic DNA sequences bound by a protein of interest that is part of a complex with LINC00926 (e.g., MLL1). The general workflow involves cross-linking proteins to DNA within intact cells, followed by

chromatin shearing, immunoprecipitation of the target protein-DNA complexes, and subsequent analysis of the co-precipitated DNA.

Data Presentation

Quantitative data from ChIP experiments, typically obtained via quantitative PCR (qPCR), should be summarized for clear interpretation and comparison across different experimental conditions. The following table provides a template for presenting such data.

Table 1: Quantitative Analysis of MLL1 Enrichment at Target Gene Promoters

Target Gene Promoter	Sample Treatment	Percent Input (Mean \pm SD)	Fold Enrichment vs. IgG (Mean \pm SD)	p-value
Positive Control				
HOXA9	Control	2.5 \pm 0.3	25.0 \pm 3.0	<0.001
HOXA9	LINC00926 Knockdown	0.8 \pm 0.1	8.0 \pm 1.2	<0.01
Target of Interest				
WNT10B	Control	1.8 \pm 0.2	18.0 \pm 2.5	<0.001
WNT10B	LINC00926 Knockdown	0.5 \pm 0.08	5.0 \pm 0.9	<0.01
Negative Control				
GAPDH	Control	0.1 \pm 0.02	1.0 \pm 0.2	>0.05
GAPDH	LINC00926 Knockdown	0.1 \pm 0.03	1.1 \pm 0.3	>0.05

Experimental Protocols

This section provides a detailed protocol for a standard cross-linking ChIP (X-ChIP) assay, which can be adapted for targeting MLL1 or other LINC00926-interacting proteins.

I. Cell Cross-linking and Harvesting

- Cell Culture: Grow mammalian cells to approximately 80-90% confluency in the appropriate culture medium.
- Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.[4][5]
- Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.[5]
- Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells in ice-cold PBS containing a protease inhibitor cocktail and transfer to a conical tube.
- Pelleting: Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

II. Chromatin Preparation

- Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing 0.1% SDS) and incubate on ice for 15 minutes.[4]
- Chromatin Shearing: Shear the chromatin to an average size of 200-1000 base pairs. This is a critical step and needs to be optimized for each cell type and instrument.[4]
 - Sonication: This is a common method using ultrasonic waves.[4] Keep samples cold during sonication.
- Clarification: Centrifuge the sheared chromatin at maximum speed for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant, which contains the soluble chromatin, to a new tube.

III. Immunoprecipitation

- Quantification: Determine the chromatin concentration.
- Pre-clearing: (Optional but recommended) Add Protein A/G beads to the chromatin and incubate for 1-2 hours at 4°C with rotation to reduce non-specific binding.

- **Antibody Incubation:** Add the primary antibody (e.g., anti-MLL1) to the pre-cleared chromatin. A negative control with a non-specific IgG of the same isotype should be included. Incubate overnight at 4°C with rotation.[6]
- **Immune Complex Capture:** Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation.[7]

IV. Washing and Elution

- **Washes:** Pellet the beads by centrifugation and wash sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound material.[6]
- **Elution:** Elute the protein-DNA complexes from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).

V. Reverse Cross-linking and DNA Purification

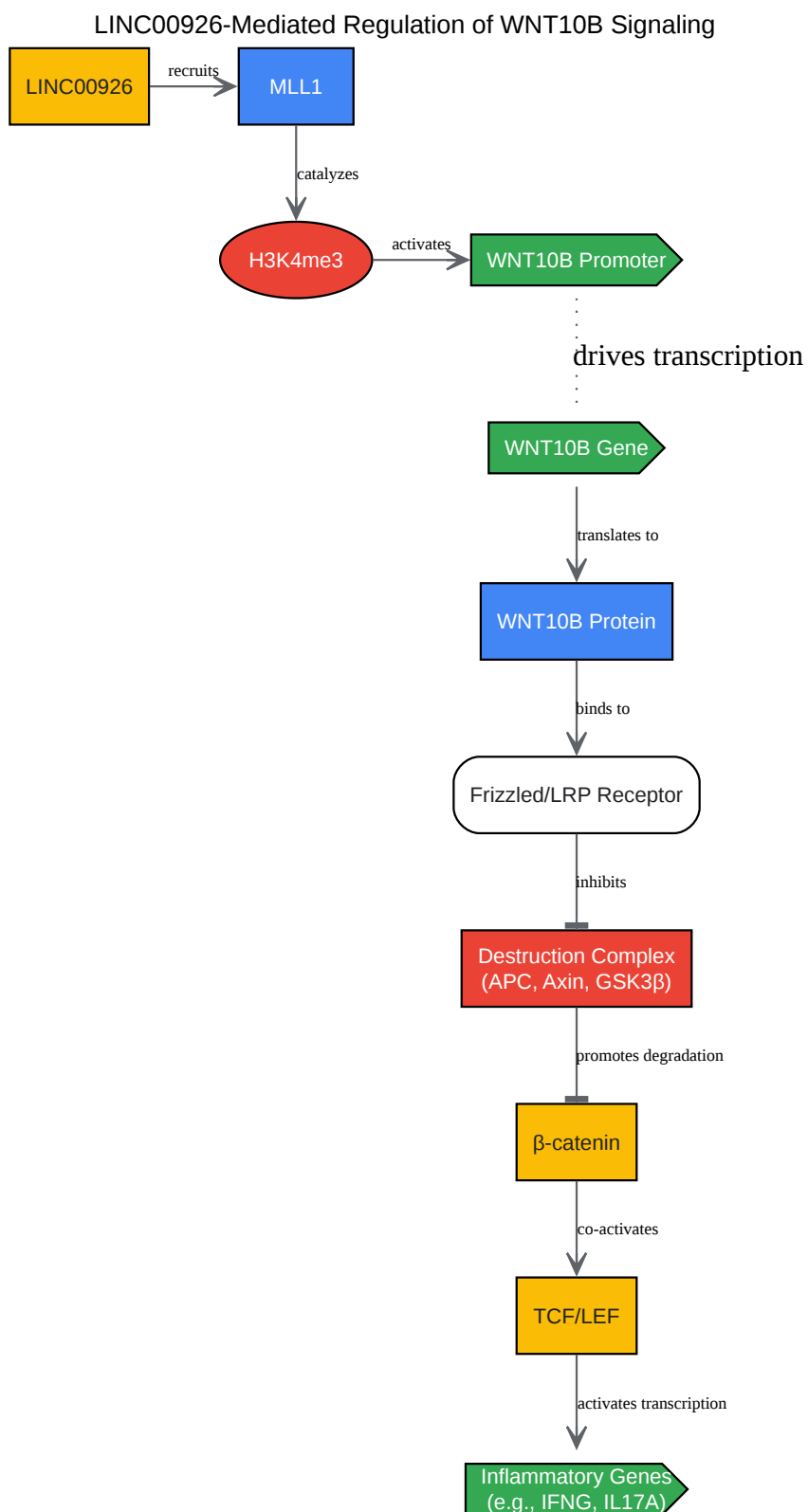
- **Reverse Cross-linking:** Add NaCl to the eluted samples and incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.
- **Protein and RNA Digestion:** Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
- **DNA Purification:** Purify the DNA using a standard phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

VI. DNA Analysis

- **Quantitative PCR (qPCR):** Use qPCR to quantify the enrichment of specific DNA sequences. Analyze the enrichment of target gene promoters (e.g., WNT10B) relative to a negative control region (e.g., GAPDH). Data is typically presented as a percentage of the input DNA or as fold enrichment over the IgG control.

Mandatory Visualizations

Signaling Pathway

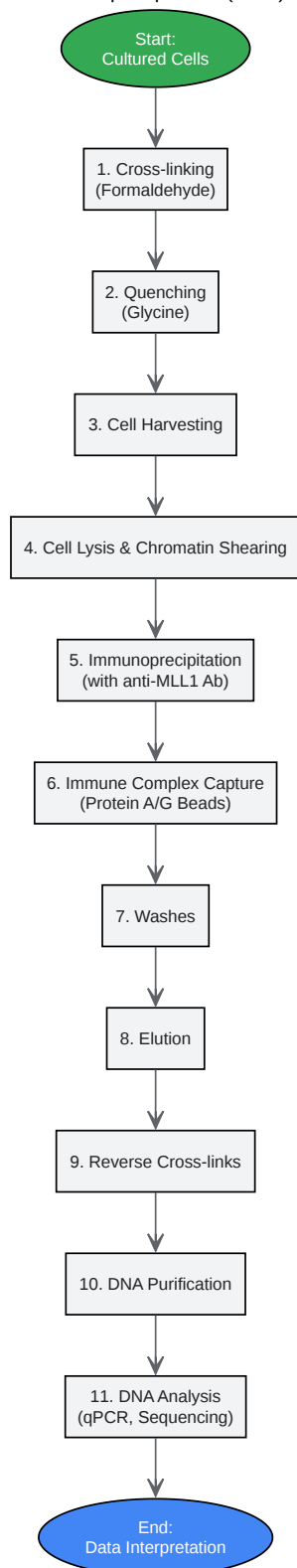


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Caption: LINC00926 recruits MLL1 to the WNT10B promoter, leading to gene activation.

Experimental Workflow

Chromatin Immunoprecipitation (ChIP) Workflow



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Caption: A stepwise workflow for a chromatin immunoprecipitation (ChIP) experiment.

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